molecular formula C18H18N2OS B5752044 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide

3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide

Cat. No. B5752044
M. Wt: 310.4 g/mol
InChI Key: CYPIODYZJMGVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, also known as MTB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazole compounds, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is not fully understood. However, it has been proposed that 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide may reduce inflammation, pain, and fever.
Biochemical and Physiological Effects
3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its broad range of biological activities. It has been shown to possess anti-inflammatory, analgesic, antipyretic, and antimicrobial properties. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to inhibit the growth of cancer cells. However, one of the limitations of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide is its low solubility in water, which may limit its effectiveness in some applications.

Future Directions

There are several potential future directions for the study of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. One area of research could be the development of more efficient synthesis methods for 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide that could increase its yield and reduce its cost. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide, which could help to optimize its therapeutic use. Additionally, further studies could be conducted to investigate the potential use of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide in the treatment of cancer and other diseases. Finally, the development of new derivatives of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide with improved solubility and biological activity could also be an area of future research.

Synthesis Methods

The synthesis of 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide involves the reaction of 2-naphthylamine with 2-bromoacetyl-3-methylthiazole in the presence of a base such as potassium carbonate. The resulting product is then treated with butyryl chloride to form 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide. The overall yield of this synthesis method is around 60%.

Scientific Research Applications

3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, 3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide has been shown to possess antimicrobial activity against a wide range of bacteria and fungi.

properties

IUPAC Name

3-methyl-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-12(2)9-17(21)20-18-19-16(11-22-18)15-8-7-13-5-3-4-6-14(13)10-15/h3-8,10-12H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYPIODYZJMGVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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